(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
The compound "(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone" is a structurally complex molecule featuring four key components:
- 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing tetrahydrothiophene ring, which enhances metabolic stability and influences solubility .
- 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl: A fused triazolo-pyrazine heterocycle, a scaffold associated with adenosine receptor modulation and kinase inhibition .
- Methanone linker: A carbonyl group bridging the sulfone and piperazine-triazolo-pyrazine segments, providing rigidity and electronic effects .
While direct synthetic or biological data for this compound are absent in the provided evidence, its structural motifs align with compounds synthesized via nucleophilic substitution, cyclization, and coupling reactions under basic conditions (e.g., triethylamine-mediated protocols) .
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-25(23,24)10-12/h3-4,12H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYUVWURNOWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound interacts with its target, the GIRK channels, by binding to them and activating them. This activation allows potassium ions to flow out of the cell, which leads to hyperpolarization of the cell membrane and a decrease in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. The hyperpolarization of the cell membrane can inhibit the firing of action potentials, thereby affecting neuronal signaling pathways. The exact downstream effects can vary depending on the specific type of cell and the nature of the signaling pathways involved.
Pharmacokinetics
It has been reported that compounds in this series display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific type of cell. For example, in neurons, this could result in a decrease in the firing of action potentials.
Biological Activity
The compound (1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. The structure includes a dioxidotetrahydrothiophene moiety and a triazolo-pyrazine derivative, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the tetrahydrothiophene ring.
- Introduction of the triazolo and pyrazine functionalities through nucleophilic substitution or coupling reactions.
- Finalization of the methanone group via acylation or related methods.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.
- G Protein-Coupled Receptor (GPCR) Modulation : The compound has been identified as a potential activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a crucial role in neuronal signaling and cardiac function .
Binding Affinity Studies
Binding affinity studies have shown that the compound interacts with various biological targets, including enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to evaluate these interactions.
Study 1: GIRK Channel Activation
A study focused on the activation of GIRK channels demonstrated that derivatives of this compound displayed nanomolar potency. The results indicated that modifications to the tetrahydrothiophene group could enhance both potency and metabolic stability in liver microsome assays .
| Compound | GIRK1/2 Potency (nM) | GIRK1/4 Potency (nM) |
|---|---|---|
| 11a | 137 ± 23 | 702 ± 211 |
| 11b | 962 ± 170 | 3133 ± 289 |
Study 2: Anticancer Effects
In vitro studies on cancer cell lines revealed that the compound could inhibit cell growth significantly. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Table 2: Property Comparison
The target’s sulfone and methanone groups would produce distinct IR and NMR signals, aligning with characterization methods in –3 and 8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
